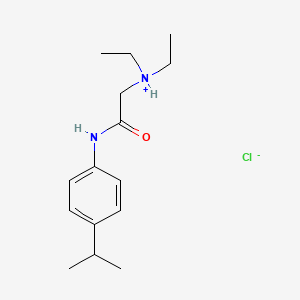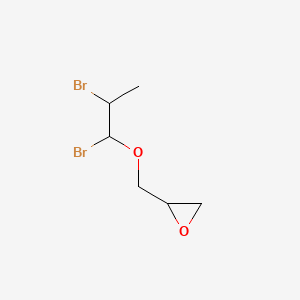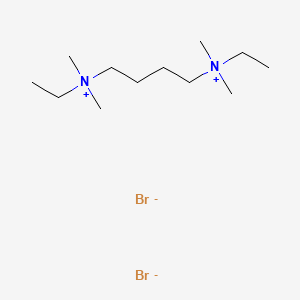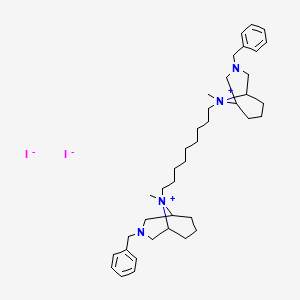
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential for industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide typically involves the reaction of diphenylamine with diisopropylmethylamine in the presence of a brominating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its reactivity and interactions.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
科学的研究の応用
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and developing new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functional groups and properties, making it useful for comparison.
Methylammonium lead halide: Another compound with similar applications in research and industry.
Uniqueness
(2-(Diphenylamino)ethyl)diisopropylmethylammonium bromide stands out due to its specific structure, which allows for unique interactions with biological systems and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential for industrial-scale production further highlight its uniqueness.
特性
CAS番号 |
2933-23-5 |
|---|---|
分子式 |
C21H31BrN2 |
分子量 |
391.4 g/mol |
IUPAC名 |
methyl-[2-(N-phenylanilino)ethyl]-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C21H31N2.BrH/c1-18(2)23(5,19(3)4)17-16-22(20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
BBKXYQNRDVUEPB-UHFFFAOYSA-M |
正規SMILES |
CC(C)[N+](C)(CCN(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)



![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)









